Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate

Lipophilicity Physicochemical profiling Drug-likeness optimization

Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate (CAS 89204-96-6) is a 2-unsubstituted, 5-aryl-1,3-oxazole-4-carboxylic acid methyl ester with molecular formula C₁₂H₁₁NO₃ and molecular weight 217.22 g/mol. It belongs to the pharmacologically privileged oxazole class, a five-membered heterocycle containing oxygen and nitrogen that serves as a versatile scaffold in medicinal chemistry for anti-inflammatory, antimicrobial, anticancer, and antithrombotic applications.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 89204-96-6
Cat. No. B12903435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate
CAS89204-96-6
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N=CO2)C(=O)OC
InChIInChI=1S/C12H11NO3/c1-8-3-5-9(6-4-8)11-10(12(14)15-2)13-7-16-11/h3-7H,1-2H3
InChIKeyFVHHZYPZXJMVFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate (CAS 89204-96-6): Procurement-Relevant Identity and Chemical Class


Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate (CAS 89204-96-6) is a 2-unsubstituted, 5-aryl-1,3-oxazole-4-carboxylic acid methyl ester with molecular formula C₁₂H₁₁NO₃ and molecular weight 217.22 g/mol . It belongs to the pharmacologically privileged oxazole class, a five-membered heterocycle containing oxygen and nitrogen that serves as a versatile scaffold in medicinal chemistry for anti-inflammatory, antimicrobial, anticancer, and antithrombotic applications [1]. The compound features a 4-methylphenyl (p-tolyl) substituent at position 5 and a methyl ester at position 4, providing both a lipophilic aromatic moiety and a synthetically tractable ester handle.

Why Generic Substitution Fails for Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate: Substituent-Dependent Pharmacological and Physicochemical Divergence


Within the 5-aryl-oxazole-4-carboxylate family, small perturbations to the aryl substituent profoundly alter lipophilicity, electronic character, and biological target engagement—making simple interchange of analogs scientifically unsound. The 4-methylphenyl group confers a computed XLogP of 2.6 , positioning the compound in a narrow lipophilicity window that differs measurably from the unsubstituted phenyl analog (XLogP ~1.9) [1], the 4-chlorophenyl analog (XLogP 2.8) , the 4-methoxyphenyl analog (XLogP 2.2) , and the 4-fluorophenyl analog (XLogP 2.3) [2]. These differences are not cosmetic: SAR studies have established that oxazole substitution patterns determine antiplatelet potency relative to aspirin [3] and dictate antiviral EC₅₀ values against human cytomegalovirus (HCMV) by orders of magnitude [4]. Selecting the correct analog therefore directly constrains the lipophilicity, metabolic profile, and bioactivity of downstream candidates.

Quantitative Differentiation Evidence: Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate vs. Closest Analogs


Lipophilicity (XLogP) Ranking of Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate Among 5-Aryl Congeners

The target compound occupies a distinct intermediate lipophilicity position among five commercially available 5-aryl-oxazole-4-carboxylate methyl esters. Its computed XLogP of 2.6 sits between the 4-fluorophenyl (XLogP 2.3) [1] and 4-chlorophenyl (XLogP 2.8) analogs, and substantially above the unsubstituted phenyl (XLogP ~1.9) [2] and below the 4-methoxyphenyl (XLogP 2.2) congeners. This ranking enables purposeful logP-driven selection: for programs requiring intermediate lipophilicity without halogen introduction, the 4-methylphenyl compound offers a clean hydrocarbon alternative to fluoro- or chloro-substituted analogs, avoiding potential halogen-related metabolic liabilities while maintaining balanced permeability.

Lipophilicity Physicochemical profiling Drug-likeness optimization

Inhibitory Activity Against Blood Platelet Aggregation: Class-Level Evidence for 5-Aryl-Oxazole-4-Carboxylates

Ozaki et al. (1983) demonstrated that methyl 5-substituted oxazole-4-carboxylates, as a compound class, exhibit inhibitory activity against rat platelet aggregation in vitro and ex vivo, with select derivatives achieving potency comparable to aspirin [1]. While the study did not explicitly report data for the 4-methylphenyl analog, the SAR framework establishes that 5-aryl substitution is critical for activity, and the 5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide emerged as the most potent ex vivo compound [1]. This class-level evidence supports the use of Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate as a rational starting point for antithrombotic lead optimization, with the methyl ester serving as a prodrug or derivatization handle for carboxamide conversion [1].

Antithrombotic Platelet aggregation inhibition Cardiovascular research

Anti-Human Cytomegalovirus (HCMV) Activity of 4-Methylphenyl-Containing Oxazole Derivatives

Kachaeva et al. (2019) reported that ten 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile were evaluated against HCMV strain AD-169 in human foreskin fibroblast cells [1]. Seven compounds exhibited EC₅₀ values <0.05 µM, substantially exceeding the potency of the clinical standard Ganciclovir (EC₅₀ = 0.32 µM) [1]. Critically, a derivative bearing the 4-methylphenyl substituent at position 2 (5-((2-hydroxyethyl)(methyl)amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile) demonstrated EC₅₀ <0.05 µM, CC₅₀ >150 µM, and a selectivity index SI₅₀ = 3125 against the resistant isolate GDGr K17, outperforming Cidofovir (EC₅₀ = 0.10 µM, SI₅₀ <4) [1]. Although the exact target compound (methyl ester with 4-methylphenyl at position 5) was not the primary focus, the data establish that the 4-methylphenyl pharmacophore is compatible with high-potency anti-HCMV activity and that positional isomerism (2- vs 5-substitution) may be a tunable parameter for optimizing antiviral selectivity.

Antiviral Human cytomegalovirus Oxazole-based drug discovery

Synthetic Versatility: Methyl Ester as a Divergent Intermediate for Carboxylic Acid, Carboxamide, and Heterocycle Libraries

The methyl ester functionality at position 4 provides a chemically orthogonal handle that is absent in the corresponding carboxylic acid (CAS 89205-04-9) or carboxamide analogs . Under mild basic hydrolysis conditions (NaOH/MeOH/H₂O or LiOH/THF/H₂O), the ester can be quantitatively converted to the free carboxylic acid for amide coupling or salt formation, while retaining the oxazole ring and 4-methylphenyl substituent intact [1]. This contrasts with the 2-substituted oxazole-4-carboxylate class, where the 2-position is often occupied and therefore unavailable for late-stage diversification . The unsubstituted 2-position of the target compound thus offers a dual vector for elaboration: position 4 via ester hydrolysis/amidation and position 2 via C–H functionalization or directed metalation, enabling generation of 2,4,5-trisubstituted oxazole libraries from a single advanced intermediate.

Synthetic chemistry Building block Parallel synthesis

High-Impact Research and Industrial Application Scenarios for Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate


Antithrombotic Lead Discovery and Platelet Aggregation Inhibitor Optimization

Based on class-level evidence that 5-substituted oxazole-4-carboxylates inhibit platelet aggregation with potency comparable to aspirin [1], Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate serves as a privileged starting scaffold for antiplatelet drug discovery. The methyl ester can be hydrolyzed to the carboxylic acid and further derivatized to carboxamides—the functional group associated with maximal ex vivo activity in the Ozaki series [1]. The 4-methylphenyl substituent provides intermediate lipophilicity (XLogP 2.6) for balanced absorption and distribution, while avoiding the halogen atoms present in 4-chloro or 4-fluoro analogs that may contribute to CYP inhibition or reactive metabolite formation.

Anti-HCMV Drug Development Targeting Resistant Viral Isolates

The demonstration that 4-methylphenyl-containing oxazole-4-carbonitriles achieve EC₅₀ <0.05 µM and selectivity indices exceeding 3000 against Ganciclovir-resistant HCMV [2] positions this pharmacophore for antiviral development. The target compound's methyl ester and unsubstituted 2-position provide dual diversification sites for exploring position-2 substitution effects on antiviral potency and cytotoxicity, potentially yielding analogs with improved secondary assay performance that overcome the yield reduction assay limitations noted in the primary publication [2].

Physicochemical Property-Driven Fragment and Lead Optimization Libraries

The quantifiable lipophilicity differentiation between the 4-methylphenyl analog (XLogP 2.6) and its 4-fluoro (2.3), 4-chloro (2.8), 4-methoxy (2.2), and unsubstituted phenyl (~1.9) congeners enables the compound's use as a matched molecular pair (MMP) partner in systematic property-activity relationship studies. Procurement of the complete series allows research teams to dissect the contribution of the para-substituent to logP, solubility, permeability, and metabolic stability independently of core scaffold changes.

Divergent Synthesis of 2,4,5-Trisubstituted Oxazole Chemical Libraries

As a building block with an unsubstituted 2-position and a reactive methyl ester at position 4, the compound enables parallel library synthesis through sequential position-4 hydrolysis/amidation followed by position-2 C–H functionalization or directed ortho-metalation [3]. This divergent strategy maximizes the number of final compounds obtainable from a single advanced intermediate, offering procurement efficiency for medicinal chemistry groups conducting oxazole-focused lead generation campaigns.

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